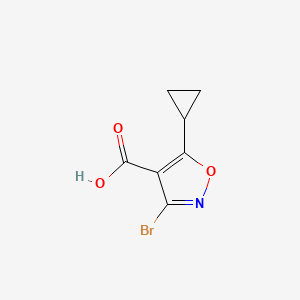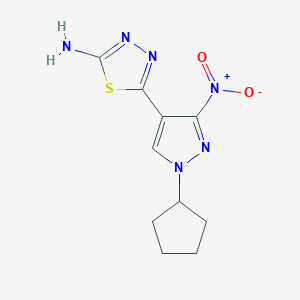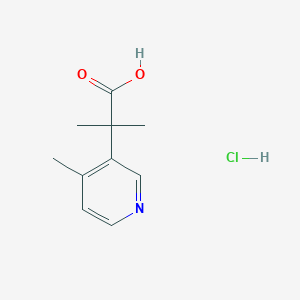
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of small molecule inhibitors, which target specific enzymes or proteins involved in the development and progression of diseases.
Wirkmechanismus
The mechanism of action of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of specific enzymes or proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PDK1. By inhibiting these kinases, this compound can prevent the proliferation and survival of cancer cells, reduce inflammation, and improve neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzymes or proteins that it targets. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory disorders, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and prevent the infiltration of immune cells into affected tissues. In neurodegenerative diseases, this compound can improve neuronal function by enhancing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its high potency and selectivity, which allow for the specific targeting of disease-related enzymes or proteins. This compound also has good pharmacokinetic properties, such as high oral bioavailability and low toxicity, which make it a suitable candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy. This compound also has a short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
The future directions of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide include the identification of new target enzymes or proteins and the evaluation of its efficacy and safety in clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new formulations or delivery methods may improve the bioavailability and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves several steps, including the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with 3-butyn-1-amine to obtain the final product. The synthesis method of this compound has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The scientific research application of this compound involves the identification of its target enzymes or proteins and the evaluation of its efficacy and safety in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-8-2-3-9-15(14)22-18(24)21-11-5-6-12-25-16-10-4-1-7-13(16)17(20)23/h1-4,7-10H,11-12H2,(H2,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCOQWLWUWKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)


![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)


![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)





